

z-Tyr-ome: A Versatile Building Block for Peptide Therapeutics

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Compound of Interest

Compound Name: **z-Tyr-ome**

Cat. No.: **B554329**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly referred to as **z-Tyr-ome**, is a pivotal protected amino acid derivative extensively utilized in the chemical synthesis of peptides. Its unique combination of a Z (benzyloxycarbonyl) group protecting the α -amino functionality and a methyl ester protecting the C-terminus offers strategic advantages in the construction of complex peptide chains. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of **z-Tyr-ome** in the development of peptide therapeutics, complete with detailed experimental protocols and visualization of relevant biological pathways.

Core Properties of z-Tyr-ome and Related Derivatives

The selection of appropriate building blocks is critical in peptide synthesis. The physicochemical properties of **z-Tyr-ome** and its related derivatives are summarized below, providing essential data for reaction planning and execution.

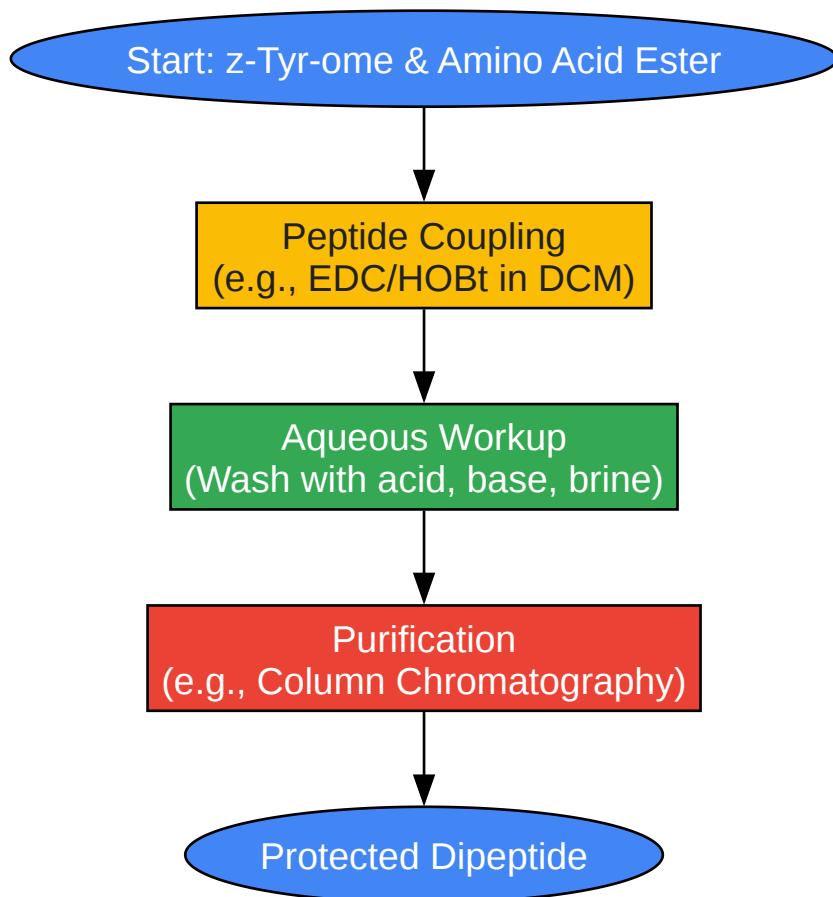
Property	z-Tyr-ome	z-Tyr-OH	z-Ser-Tyr-OMe
CAS Number	13512-31-7	1164-16-5	Not readily available
Molecular Formula	C ₁₈ H ₁₉ NO ₅	C ₁₇ H ₁₇ NO ₅	C ₂₁ H ₂₄ N ₂ O ₇
Molecular Weight	329.35 g/mol [1]	315.32 g/mol	416.4 g/mol [2]
Melting Point	93-97 °C [1] [3] [4]	~140 °C	Not available
Appearance	Colorless or slightly yellow crystal [1]	White to off-white solid	Not available
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [4] . Insoluble in water [1] .	Soluble in DMSO (100 mg/mL) [5]	Not available
Optical Activity	Not specified in retrieved results	[α] ₂₂ /D +11° (c = 1 in acetic acid)	Not available

Synthesis and Incorporation of z-Tyr-ome in Peptide Chains

z-Tyr-ome serves as a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS). The choice of methodology depends on the desired peptide length, scale of synthesis, and purification strategy.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often preferred for shorter peptides and large-scale production. The following is a general workflow for the coupling of **z-Tyr-ome** to another amino acid ester.



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Workflow for solution-phase peptide coupling with **z-Tyr-ome**.

Experimental Protocol: EDC/HOBt Coupling in Solution-Phase

This protocol describes the coupling of **z-Tyr-ome** with an amino acid methyl ester, such as L-Phenylalanine methyl ester (H-Phe-OMe).

Materials:

- **z-Tyr-ome**
- L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBr)

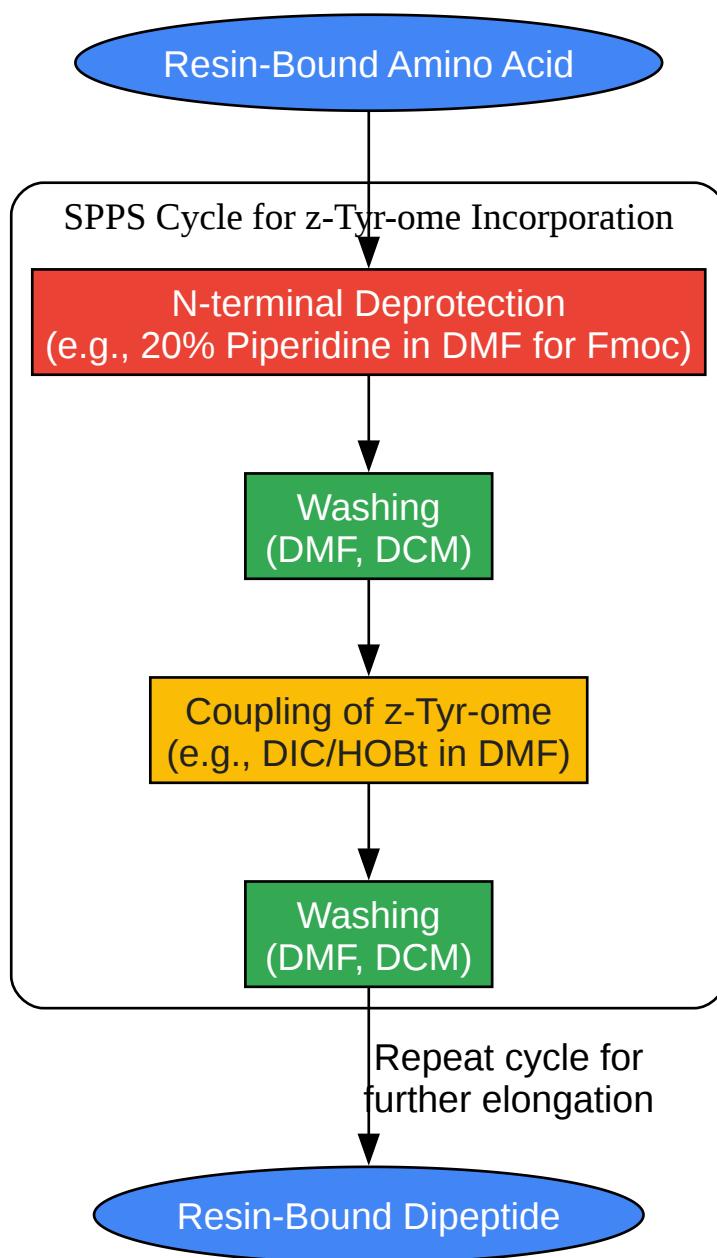
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- 1 M HCl, Saturated NaHCO₃ solution, Brine
- Anhydrous Na₂SO₄
- Silica gel for column chromatography

Procedure:

- Preparation of Amino Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 20 minutes at room temperature to obtain the free base.
- Activation of Carboxyl Component: In a separate flask, dissolve **z-Tyr-ome** (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Coupling Reaction: Add EDC·HCl (1.1 equivalents) to the cooled **z-Tyr-ome** solution and stir for 30 minutes at 0 °C. To this mixture, add the freshly prepared H-Phe-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides. The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration.



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A single cycle of solid-phase peptide synthesis for incorporating **z-Tyr-ome**.

Experimental Protocol: Standard DIC/HOBt Coupling in Fmoc-SPPS

This protocol outlines the incorporation of **z-Tyr-ome** into a peptide chain using the Fmoc/tBu strategy.

Materials:

- Fmoc-protected amino acid-loaded resin
- 20% Piperidine in N,N-Dimethylformamide (DMF)
- **z-Tyr-ome**
- Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous DMF and Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Coupling: In a separate vial, dissolve **z-Tyr-ome** (5 equivalents based on resin substitution) and HOBt (5.5 equivalents) in a minimum volume of DMF. Add this solution to the resin, followed by the addition of DIC (5.5 equivalents).
- Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test.
- Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle of deprotection and coupling.

Deprotection Strategies

Following the assembly of the peptide chain, the protecting groups must be removed to yield the final, biologically active peptide.

Z-Group Deprotection

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation or acidolysis.

[6]

Experimental Protocol: Catalytic Hydrogenation

This is a mild and efficient method for Z-group removal.

Materials:

- Z-protected peptide
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas source (e.g., balloon) or a hydrogen donor like ammonium formate.

Procedure:

- Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
- Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol%).
- Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., with a balloon). Stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction by TLC or LC-MS.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Methyl Ester Cleavage (Saponification)

The C-terminal methyl ester can be cleaved by saponification using a base.

Experimental Protocol: Saponification

Materials:

- Peptide methyl ester
- 1 M Sodium Hydroxide (NaOH) solution
- Methanol and Water
- 1 M Hydrochloric acid (HCl)

Procedure:

- Reaction Setup: Dissolve the peptide methyl ester in a mixture of methanol and water and cool to 0 °C.
- Saponification: Add 1 M NaOH solution (1.1 equivalents) dropwise while stirring. Stir at room temperature and monitor the reaction by TLC.
- Neutralization: Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
- Isolation: Remove the methanol under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be purified or lyophilized.

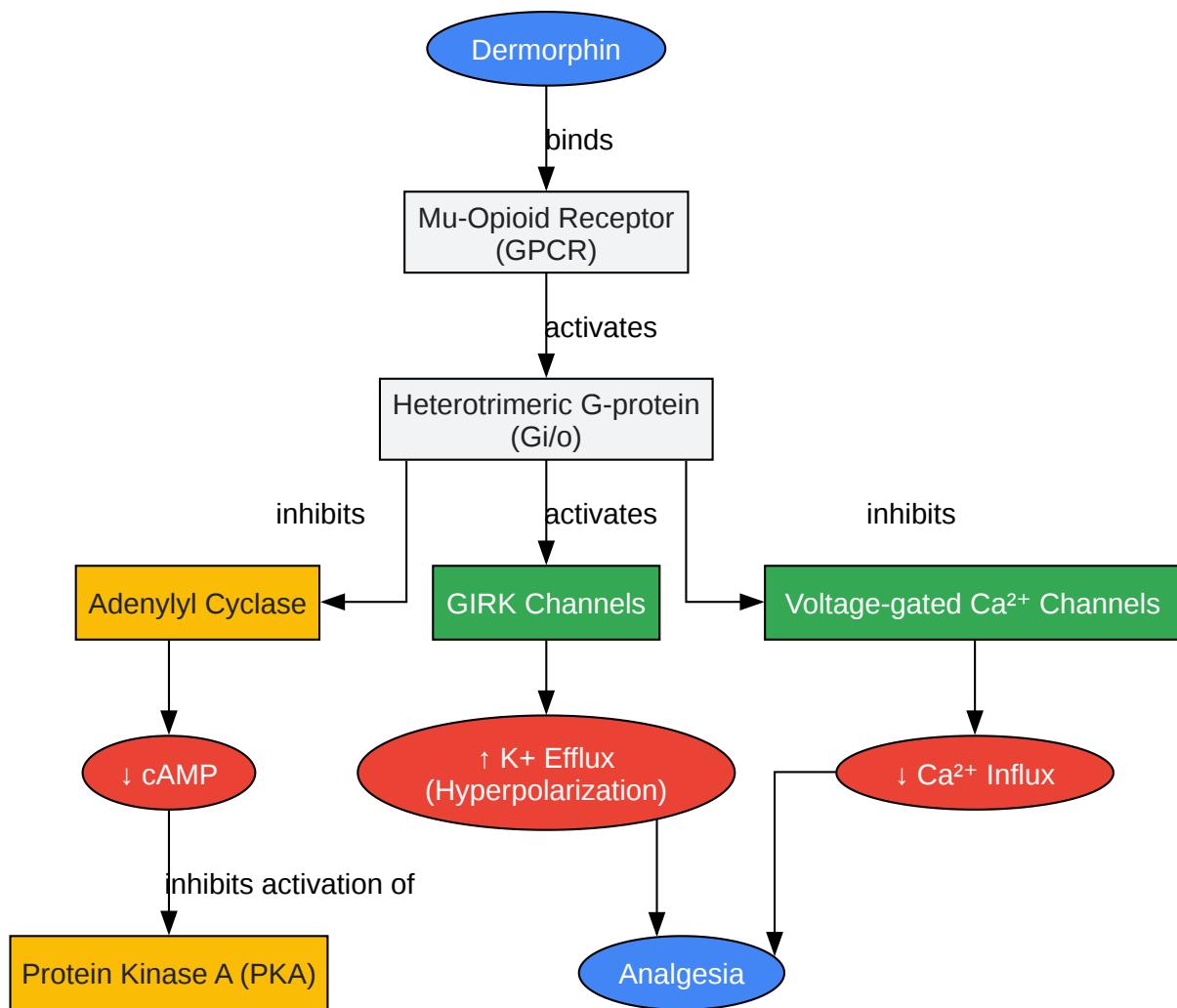
Deprotection Method	Reagents	Typical Yield	Notes
<hr/>			
Z-Group Removal			
Catalytic Hydrogenation	H ₂ gas, Pd/C	>90%	Mild conditions, but not suitable for peptides containing sulfur.
Catalytic Transfer Hydrogenation	Ammonium formate, Pd/C	80-95% ^[7]	Avoids the use of hydrogen gas.
Acidolysis	HBr in Acetic Acid	Variable	Harsher conditions, can cause side reactions.
<hr/>			
Methyl Ester Cleavage			
Saponification	NaOH or LiOH in aqueous solvent	~90% ^[8]	Risk of racemization, especially with C-terminal N-methylamino acids. ^[9]

Application of *z*-Tyr-ome in Therapeutic Peptides and Their Signaling Pathways

Tyrosine and its derivatives are frequently found in bioactive peptides due to the crucial role of the phenolic side chain in receptor binding and biological activity. Peptides synthesized using ***z*-Tyr-ome** or similar building blocks often target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of physiological processes.

Dermorphins and Mu-Opioid Receptor Signaling

Dermorphin is a potent opioid peptide originally isolated from the skin of a South American frog. [10] It and its analogs are highly selective agonists for the mu-opioid receptor (MOR), a GPCR that mediates the analgesic effects of morphine and other opioids.[10][11]



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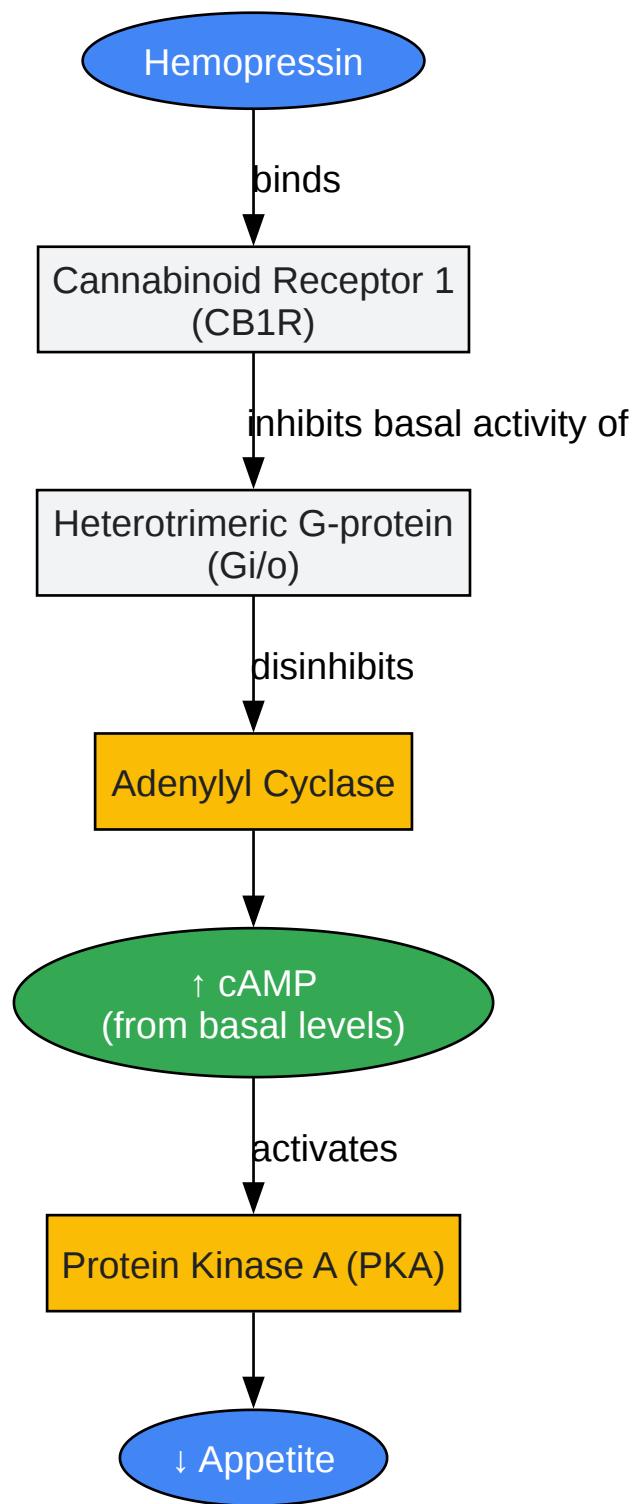
Simplified mu-opioid receptor signaling pathway activated by Dermorphin.

Activation of the mu-opioid receptor by dermorphin leads to the dissociation of the heterotrimeric G-protein into its G α i/o and G β γ subunits. The G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[12] The G β γ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing

neurotransmitter release.[12] These combined effects lead to a reduction in neuronal excitability and the analgesic effects of the opioid peptide.

Hemopressins and Cannabinoid Receptor 1 (CB1R) Signaling

Hemopressin is a peptide derived from the α -chain of hemoglobin that acts as an inverse agonist at the cannabinoid receptor 1 (CB1R).[9][13][14] CB1R is a GPCR that is a key component of the endocannabinoid system, involved in regulating appetite, pain, mood, and memory. As an inverse agonist, hemopressin not only blocks the action of CB1R agonists but also reduces the basal, constitutive activity of the receptor.[13][15]



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Inverse agonist action of Hemopressin on the CB1 receptor signaling pathway.

By binding to CB1R, hemopressin stabilizes the receptor in an inactive conformation, thereby reducing the basal level of G-protein activation.[13] This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels from their suppressed basal state.[13] This modulation of the endocannabinoid system is responsible for the anorectic (appetite-suppressing) and antinociceptive effects of hemopressin.[14]

Tyr-MIF-1 Family and Opiate Modulation

The Tyr-MIF-1 family of peptides (e.g., Tyr-MIF-1, Tyr-W-MIF-1) are endogenous neuropeptides that can act as modulators of the opioid system.[16][17] Tyr-MIF-1 can exhibit both opiate agonist and antagonist properties and has shown selectivity for the mu-opiate binding site.[13][17] The precise signaling mechanisms are complex and can involve interactions with both opioid and other receptor systems, including the GABA-benzodiazepine receptor complex.[18]

Conclusion

z-Tyr-ome is a cornerstone building block in the synthesis of peptide therapeutics. Its well-defined protecting group strategy allows for its efficient incorporation into peptide chains through both solution-phase and solid-phase methodologies. The resulting tyrosine-containing peptides, such as analogs of dermorphin and hemopressin, have shown significant therapeutic potential by modulating key GPCR signaling pathways. A thorough understanding of the chemistry of **z-Tyr-ome**, coupled with insights into the biological targets of the resulting peptides, is essential for the rational design and development of novel peptide-based drugs.

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